molecular formula C10H14BrNO B1386270 4-(4-Bromophenoxy)butan-1-amine CAS No. 1156914-56-5

4-(4-Bromophenoxy)butan-1-amine

Cat. No.: B1386270
CAS No.: 1156914-56-5
M. Wt: 244.13 g/mol
InChI Key: WCTVWJMQGCYIIV-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butan-1-amine is an organic compound with the molecular formula C₁₀H₁₄BrNO It consists of a butan-1-amine chain attached to a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)butan-1-amine typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxybutane: 4-bromophenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-bromophenoxy)butane.

    Amination: The final step involves the reaction of 4-(4-bromophenoxy)butane with ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)butan-1-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include oxides and imines.

    Reduction: Products include various amine derivatives.

Scientific Research Applications

4-(4-Bromophenoxy)butan-1-amine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenoxy)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenoxy)butan-1-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenoxy)butan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity.

Properties

IUPAC Name

4-(4-bromophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTVWJMQGCYIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N(4-(4-bromophenoxy)butyl)phthalimide (6.01 g, 16.1 mmol) is dissolved in ethanol (200 mL) under nitrogen, followed by the addition of hydrazine monohydrate (7.8 mL, 161 mmol). The reaction was refluxed at 80° C. for 2 hours. Once reaction completed (solids formed at the top layer), cooled reaction to room temperature and neutralized with 1M HCl (50 mL). The mixture is allowed to stir until all solids are completely dissolved and diluted with dichloromethane (150 mL). The solution was extracted with two portions of saturated NaHCO3 (2×). The organic layers were combined, washed with brine and water, then dried over MgSO4, and filtered. Removal of solvent yields a yellow oil (2.93 g, 75%).
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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